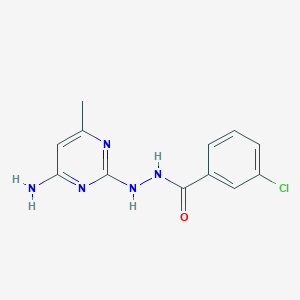

N'-(4-amino-6-methylpyrimidin-2-yl)-3-chlorobenzohydrazide

Description

N'-(4-amino-6-methylpyrimidin-2-yl)-3-chlorobenzohydrazide is a benzohydrazide derivative featuring a 3-chlorophenyl group linked via a hydrazide bond to a 4-amino-6-methylpyrimidin-2-yl moiety. This compound combines structural elements known for diverse pharmacological activities: the benzohydrazide core is associated with anticancer, antimicrobial, and enzyme-inhibitory properties, while the pyrimidine ring contributes to nucleic acid mimicry and kinase inhibition .

Properties

IUPAC Name |

N'-(4-amino-6-methylpyrimidin-2-yl)-3-chlorobenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN5O/c1-7-5-10(14)16-12(15-7)18-17-11(19)8-3-2-4-9(13)6-8/h2-6H,1H3,(H,17,19)(H3,14,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJGLAYFZAVSLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NNC(=O)C2=CC(=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-amino-6-methylpyrimidin-2-yl)-3-chlorobenzohydrazide typically involves the reaction of 4-amino-6-methylpyrimidine with 3-chlorobenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(4-amino-6-methylpyrimidin-2-yl)-3-chlorobenzohydrazide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

N’-(4-amino-6-methylpyrimidin-2-yl)-3-chlorobenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom in the benzohydrazide moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N’-(4-amino-6-methylpyrimidin-2-yl)-3-chlorobenzohydrazide has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is employed in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(4-amino-6-methylpyrimidin-2-yl)-3-chlorobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

A. Pyrrolyl vs. Pyrimidinyl Substituents

- C8 (N′-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide) : Exhibits potent anticancer activity against A549 lung cancer cells (IC₅₀ = 12.3 µM) by inducing G2/M cell cycle arrest and apoptosis. Molecular docking reveals a Gibbs free energy (ΔG) of -9.7 kcal/mol against PLK1, driven by hydrogen bonding with Cys133 and hydrophobic interactions with Leu59 and Ala80 .

- Pyrimidine Analogs: The pyrimidine ring in the target compound may enhance binding to kinase domains due to its planar structure and ability to mimic ATP.

B. Nitro vs. Chloro Substituents

- C18 (N′-(4-nitrobenzoyl)-3-chlorobenzohydrazide) : Shows slightly lower PLK1 binding (ΔG = -9.6 kcal/mol) than C8, attributed to the electron-withdrawing nitro group reducing charge complementarity with the kinase active site .

- 3-Chloro Substitution : The 3-chloro group in the target compound and analogs like C8 enhances hydrophobic interactions, critical for stabilizing ligand-receptor complexes. Chlorine’s van der Waals radius also contributes to steric complementarity in binding pockets .

Antimicrobial Activity of Structural Analogs

- Compound 1 (3-chloro-N’-(2-hydroxy-5-methoxybenzylidene)benzohydrazide) : Displays moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to the methoxy and hydroxyl groups facilitating membrane disruption .

- Compound 2 (N’-(2-hydroxy-5-methoxybenzylidene)-3-methylbenzohydrazide) : Less active (MIC = 64 µg/mL), highlighting the importance of the chloro substituent for antimicrobial potency .

Crystallographic Insights

- 3-Chloro-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide : Forms intramolecular O–H⋯O and intermolecular N–H⋯O hydrogen bonds, creating a 2D network that enhances crystalline stability .

- 3-Chloro-N′-(2-chlorobenzylidene)benzohydrazide : Exhibits a dihedral angle of 13.8° between aromatic rings, optimizing π-π stacking and intermolecular C–H⋯O bonds .

Molecular Docking and Dynamics

Binding Modes with PLK1

- C8 and C18 : Both bind to PLK1’s ATP pocket, but C8’s pyrrole ring engages in stronger hydrophobic interactions with Leu59 and Cys65. The 3-chloro group in both compounds stabilizes the binding pose .

- Hypothetical Target Compound: The pyrimidine’s amino group may form hydrogen bonds with Lys82 or Asp194, while the methyl group could enhance steric fit in hydrophobic subpockets.

Molecular Dynamics (MD) Simulations

Biological Activity

N'-(4-amino-6-methylpyrimidin-2-yl)-3-chlorobenzohydrazide is a compound that has attracted attention in various fields of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

- Molecular Formula : C12H12ClN5O

- Molecular Weight : 277.71 g/mol

- CAS Number : 2034500-99-5

- Structure : The compound features a pyrimidine ring and a chlorobenzohydrazide moiety, which are critical for its biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may inhibit viral replication processes. For instance, analogues have shown effectiveness against human adenoviruses (HAdV) by targeting DNA replication pathways .

- Anticancer Properties : The compound exhibits cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and others. The mechanism involves induction of apoptosis and disruption of the cell cycle .

- Enzyme Inhibition : It has been suggested that the compound may act as an inhibitor of certain kinases involved in cancer progression, leading to reduced cell proliferation .

Biological Activity Data

The following table summarizes the biological activity findings related to this compound and its derivatives:

| Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiviral | HAdV | 0.27 | Inhibition of viral DNA replication |

| Anticancer | MCF7 | 10.5 | Induction of apoptosis |

| Anticancer | NCI-H460 | 8.55 | Cell cycle arrest |

| Kinase Inhibition | Various | Varies | Inhibition of specific kinases |

Case Studies

- Antiviral Studies :

- Cytotoxicity Assessments :

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.